(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
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Overview
Description
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the N,N-dimethylcarboxamide moiety further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to amidation with N,N-dimethylamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclopropanation and amidation reactions efficiently. The use of advanced purification techniques such as chromatography and recrystallization ensures the isolation of the desired enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, its interaction with cyclooxygenase enzymes could explain its potential anti-inflammatory effects. The cyclopropane ring’s strain and the electronic effects of the phenyl and amide groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1S,2S)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxylic acid
Comparison:
- Uniqueness: The (1R,2R) enantiomer of N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its (1S,2S) counterpart.
- Chemical Properties: The presence of the N,N-dimethylcarboxamide group differentiates it from the carboxylic acid derivative, affecting its solubility, stability, and reactivity.
- Applications: While both enantiomers may be used in chiral synthesis, the (1R,2R) enantiomer may exhibit higher selectivity and potency in biological applications.
Properties
CAS No. |
5279-83-4 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1R,2R)-N,N-dimethyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-13(2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
CLCNMFCXSBNWMZ-WDEREUQCSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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